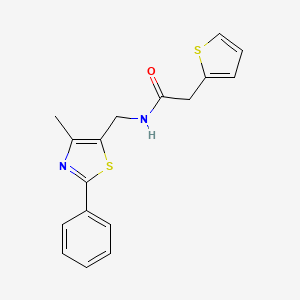

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-12-15(11-18-16(20)10-14-8-5-9-21-14)22-17(19-12)13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHSXKMIHUJDPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Attachment of the Methyl Group: The methyl group can be added through a methylation reaction using methyl iodide and a base such as potassium carbonate.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.

Formation of the Acetamide Group: The acetamide group can be introduced through the reaction of an amine with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Corresponding substituted products with new functional groups.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing thiazole and thiophene moieties exhibit promising antimicrobial activity. N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been evaluated against various bacterial strains, including multidrug-resistant pathogens. For instance, a study demonstrated significant antibacterial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid .

Anticancer Activity

The compound has also shown potential as an anticancer agent. In vitro studies have revealed its cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF7) and hepatocellular carcinoma (HepG-2). The mechanism of action appears to involve the disruption of cellular membranes, leading to cell death without promoting resistance typically associated with traditional chemotherapeutics .

Synthesis and Characterization

The synthesis of this compound generally involves multi-step organic reactions, including condensation and cyclization processes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) are employed for structural elucidation and confirmation of the compound's identity .

Antibacterial Efficacy

A recent study assessed the antibacterial activity of various thiazole derivatives, including this compound. The results highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Cytotoxic Effects

In a comparative analysis of sulfonamide derivatives on cancer cell lines, this compound exhibited significant cytotoxicity at concentrations above 10 µM. The findings suggest that it may serve as a viable candidate for further development in cancer therapeutics .

Structure Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. The thiazole and thiophene rings contribute to its lipophilicity and ability to interact with biological targets effectively. Understanding these relationships is essential for optimizing the compound's efficacy and minimizing potential side effects .

Data Summary Table

Mechanism of Action

The mechanism of action of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may affect various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole Carboxamides

Compounds such as N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC50 = 42 ± 1 nM against CDK5/p25) share structural similarities, including thiazole and acetamide groups. However, the presence of a triazolothiadiazole system in place of the phenylthiazole moiety highlights variations in aromatic stacking and hydrogen-bonding capabilities, which influence biological potency .

N-Substituted 2-Thioxoacetamides

Compounds like 2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9, 90% yield, m.p. 186–187°C) differ in their thioxo and thiazolidinone moieties.

Anticancer Activity

- In , derivatives such as 7b (IC50 = 1.61 ± 1.92 µg/mL) and 11 (IC50 = 1.98 ± 1.22 µg/mL) exhibit potent activity against HepG-2 cells. The target compound’s thiophene substitution may confer improved membrane permeability or target affinity compared to phenyl or pyridinyl groups in analogues .

- The triazolothiadiazole-containing compound from shows nanomolar CDK5/p25 inhibition, suggesting that replacing the thiophene with larger heterocycles could enhance kinase binding but may reduce solubility .

Enzyme Inhibition

The presence of electron-withdrawing groups (e.g., chloro, nitro) in analogues like N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (Compound 13, m.p. 159–160°C) correlates with increased electrophilicity and enzyme interaction. The target compound’s methyl and phenyl groups may instead favor hydrophobic interactions .

Physicochemical Properties

Melting Points and Stability

- The target compound’s melting point is expected to align with structurally related acetamides (e.g., 147–207°C range in ), with higher values correlating with increased crystallinity from aromatic stacking .

Spectral Data

Computational and Theoretical Insights

Density-functional theory (DFT) studies () suggest that exact-exchange terms improve thermochemical accuracy in modeling such compounds. The target’s electron-rich thiophene and thiazole rings likely exhibit distinct electron density distributions compared to pyridinyl or triazolothiadiazole-containing analogues, affecting binding energies and reactivity .

Biological Activity

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of its therapeutic potential.

Chemical Structure and Properties

The compound features a thiazole ring and a thiophene moiety , which are known to contribute significantly to its biological efficacy. The presence of these functional groups enhances the compound's interaction with biological targets, making it a subject of interest in drug discovery.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-2-phenylthiazole with acetamide derivatives under controlled conditions. The synthetic route is crucial for ensuring the purity and yield of the compound, which can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and High Resolution Mass Spectrometry (HRMS) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against Gram-positive bacteria . Its mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death without promoting resistance, which is a notable advantage over conventional antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves cell cycle arrest and modulation of apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins like Bax and caspases . In vitro assays indicate that the compound exhibits a median inhibitory concentration (IC50) in the low micromolar range, suggesting potent anticancer activity.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes critical for disease progression, such as InhA, which plays a role in tuberculosis treatment . This enzyme inhibition underscores the compound's potential as a therapeutic agent in infectious diseases.

Case Studies

- Anticancer Efficacy : A study evaluating various thiazole derivatives highlighted that modifications in structure could significantly enhance anticancer activity. This compound was among those that showed promising results with IC50 values indicating effective cytotoxicity against targeted cancer cells .

- Antimicrobial Action : A comparative study on thiazole-containing compounds demonstrated that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives, suggesting its potential as an effective antimicrobial agent .

Summary of Findings

| Activity | Target | Mechanism | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Disruption of cell membrane | <10 |

| Anticancer | MCF-7, HepG2 | Induction of apoptosis, cell cycle arrest | 5 - 15 |

| Enzyme Inhibition | InhA (tuberculosis target) | Competitive inhibition | Not specified |

Q & A

Q. Table 1: Representative Synthetic Conditions

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question

Methodological Answer:

Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and acetamide linkages (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm confirm C=O (acetamide) and C=N (thiazole) bonds .

- Elemental Analysis : Matches calculated vs. observed C, H, N, S content to verify purity (>95%) .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., S···O contacts of 2.68 Å) and dihedral angles between aromatic rings .

How can researchers optimize reaction yields in multi-step syntheses?

Advanced Research Question

Methodological Answer:

Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps, while toluene:water mixtures improve azide substitution .

- Catalyst Use : Triethylamine or glacial acetic acid accelerates coupling reactions .

- Temperature Control : Reflux (100–120°C) ensures complete reaction but may require reduced pressure for heat-sensitive intermediates .

- Stoichiometry : A 1:1.5 molar ratio of starting materials to reagents minimizes side products .

Q. Table 2: Optimization Strategies

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Toluene:water (8:2) | +15% efficiency | |

| Catalyst | Triethylamine | +20% reaction rate | |

| Temperature | 80–90°C (reflux) | Prevents decomposition |

How should contradictory biological activity data be addressed?

Advanced Research Question

Methodological Answer:

Conflicting results may arise from:

- Purity Variability : Validate via elemental analysis and HPLC (>95% purity) .

- Assay Conditions : Standardize protocols (e.g., cell line viability assays vs. enzyme inhibition) .

- Structural Confirmation : Use X-ray crystallography to rule out polymorphic forms .

- Orthogonal Assays : Combine in vitro (e.g., antimicrobial disk diffusion) and computational docking (e.g., AutoDock Vina) to cross-validate activity .

What computational methods support pharmacological profiling of this compound?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Predict binding affinities to targets (e.g., kinase enzymes) using docking poses (e.g., 9c derivative in ) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks .

What are common pitfalls in crystallization, and how can they be mitigated?

Advanced Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.